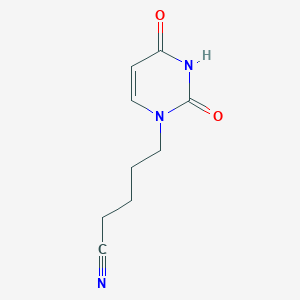
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their broad range of biological activities, including antiviral, antibacterial, and antitumor properties . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
準備方法
The synthesis of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile can be achieved through various methods. One common method involves the Biginelli reaction, which is a one-pot three-component condensation reaction of an aldehyde, a β-ketoester, and urea in the presence of a strong acid . This reaction can be catalyzed by various catalysts, including Lewis acids, Brønsted acids, and organocatalysts . Industrial production methods often involve the use of task-specific ionic liquids (TSILs) as catalysts to improve yield and purity .
化学反応の分析
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, and potassium hydroxide . Major products formed from these reactions include oxadiazole and triazole derivatives . For example, the reaction with ethyl 2-chloroacetoacetate leads to the formation of triazolothiadiazine derivatives .
科学的研究の応用
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential as an antiviral, antibacterial, and antitumor agent . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug development .
作用機序
The mechanism of action of 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to its antiviral and antibacterial effects . For example, it can inhibit the activity of calcium channels and adrenoreceptors, which are involved in various physiological processes .
類似化合物との比較
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)pentanenitrile can be compared with other similar compounds, such as 3,4-dihydropyrimidin-2(1H)-one derivatives . These compounds also exhibit a wide range of biological activities and are used in various scientific research applications . this compound is unique due to its specific structure and the presence of a nitrile group, which can influence its reactivity and biological activity .
特性
CAS番号 |
4113-99-9 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC名 |
5-(2,4-dioxopyrimidin-1-yl)pentanenitrile |
InChI |
InChI=1S/C9H11N3O2/c10-5-2-1-3-6-12-7-4-8(13)11-9(12)14/h4,7H,1-3,6H2,(H,11,13,14) |
InChIキー |
SVRQAJYMXPWCJT-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)NC1=O)CCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



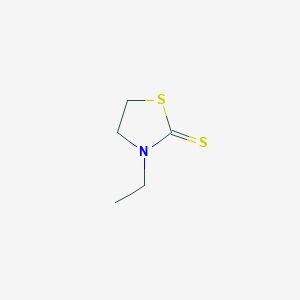
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)

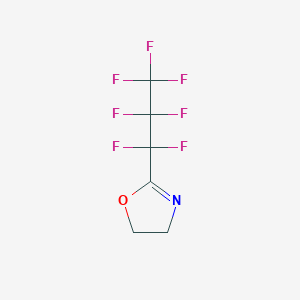
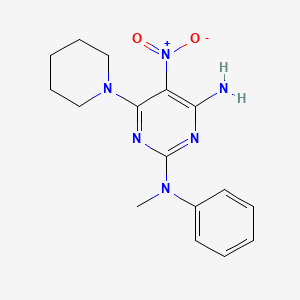
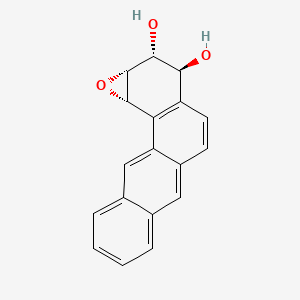
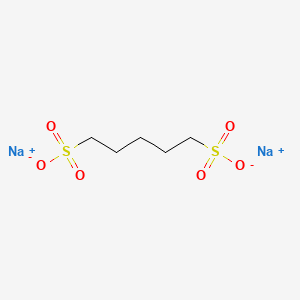

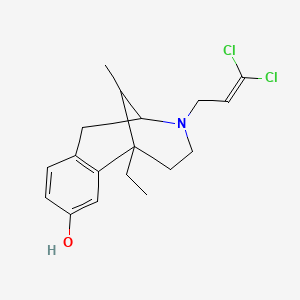
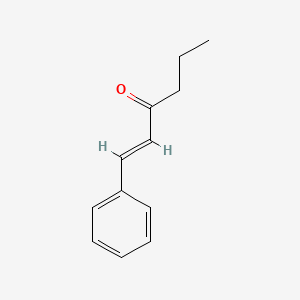
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
